molecular formula C10H8N4O B603266 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one CAS No. 1255782-47-8

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one

Cat. No.: B603266
CAS No.: 1255782-47-8
M. Wt: 200.2g/mol
InChI Key: IGRDWMMMFPHWBA-UHFFFAOYSA-N
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Description

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a quinoline moiety. The presence of an amino group at the 7th position and a carbonyl group at the 3rd position contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of o-aminobenzaldehyde with pyrazolones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group at the 7th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-1,2-dihydroquinolin-3-one
  • 7-Amino-1,2-dihydropyrazolo[3,4-b]quinolin-3-one
  • 7-Amino-1,2-dihydrobenzimidazo[4,3-c]quinolin-3-one

Uniqueness

7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one is unique due to its specific ring structure and the presence of both an amino group and a carbonyl group. This combination of functional groups and the fused ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDWMMMFPHWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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